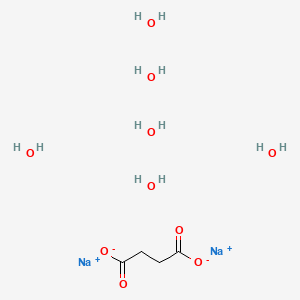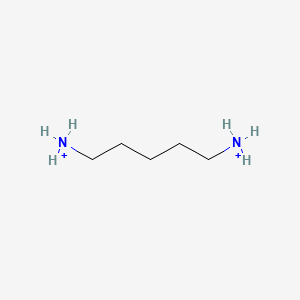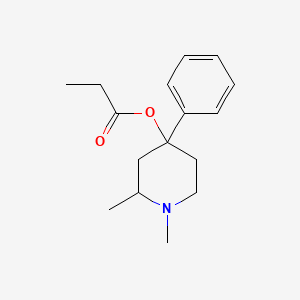
Sodium succinate hexahydrate
Vue d'ensemble
Description
Sodium Succinate hexahydrate is the fully hydrated form of sodium succinate . It is generally used as a biopharmaceutical ingredient for pH buffering and final product formulation . It is also used as a flavoring agent for food and beverages .
Synthesis Analysis
Succinic acid, a four-carbon dicarboxylic acid naturally occurring, is produced by most of the living cells as a byproduct of anaerobic digestion . Sodium succinate dibasic hexahydrate can be used as a tricarboxylic acid cycle (TCA) supplement in cell culture applications .Molecular Structure Analysis
The molecular formula of Sodium succinate hexahydrate is C4H16Na2O10 . Its average mass is 270.143 Da and its monoisotopic mass is 270.053894 Da . It is used to study x-ray crystallography, protein structural analysis, proteomics, and optimization reagents .Chemical Reactions Analysis
Sodium succinate hexahydrate is involved in an energy-yielding process known as the citric acid cycle . It is also used as an organic additive in the preparation of well-defined hollow nano-baskets morphology of ZnO nanoparticles (ZnO-HNBs) via a low-temperature solution method using zinc nitrate hexahydrate and hexamethylenetetramine .Physical And Chemical Properties Analysis
Sodium succinate hexahydrate is a clear, colorless substance that is soluble in water . It has a molecular weight of 270.14 .Applications De Recherche Scientifique
Cell Culture and Biology
Sodium succinate hexahydrate is extensively used in cell culture and biology. It acts as an energy source and buffer , particularly within the Tricarboxylic Acid (TCA) or Krebs cycle . This cycle is pivotal for energy production in aerobic organisms, and Sodium succinate hexahydrate’s role in it makes it a critical component for research in cellular metabolism.
Biochemical Research
In biochemical research, Sodium succinate hexahydrate serves as an ionophore that facilitates the transport of ions across cell membranes. This property is crucial for studies related to cellular metabolism and ion transport mechanisms .
Food and Beverage Flavoring
Beyond its scientific applications, Sodium succinate hexahydrate is also used as a flavoring agent in food and beverages. Its safety and efficacy in this role make it a valuable additive for enhancing taste profiles .
Industrial Applications
Sodium succinate hexahydrate finds its use as an intermediate in the production of various industrial products such as dyes, perfumes, lacquers, photographic chemicals, alkyd resins , and plasticizers . It also plays a role in metal treatment chemicals , vehicle water cooling systems , and coatings .
X-ray Crystallography and Protein Structural Analysis
Researchers utilize Sodium succinate hexahydrate in x-ray crystallography and protein structural analysis . It helps in the crystallization of proteins, which is essential for determining their three-dimensional structures .
Proteomics and Optimization Reagents
In proteomics, Sodium succinate hexahydrate is used as an optimization reagent. It assists in the study of proteins, their structures, functions, and interactions, which is fundamental for understanding cellular processes .
Calorimetric and Diffractometric Studies
Sodium succinate hexahydrate is utilized to provide calorimetric and diffractometric evidence for the sequential crystallization of buffer components. This application is significant in the study of material properties and phase transitions .
Research Use Only (RUO) Applications
As a RUO product, Sodium succinate hexahydrate is designated for experimental applications. This includes a wide range of research activities where its chemical properties can be applied to study and develop new methodologies and technologies .
Mécanisme D'action
Target of Action
Sodium succinate hexahydrate primarily targets the Tricarboxylic Acid (TCA) or Krebs cycle within cells . The TCA cycle is a crucial metabolic pathway that unifies carbohydrate, fat, and protein metabolism, and it is responsible for energy production within cells.
Mode of Action
Sodium succinate hexahydrate is hypothesized to act as an ionophore , facilitating the transport of ions across cell membranes . This ion transport influences cellular metabolism, particularly the TCA cycle, by providing succinate, a key intermediate in the cycle .
Biochemical Pathways
The compound plays a significant role in the TCA cycle, serving as both an energy source and a buffer in cell culture and cell biology research . As an intermediate in the TCA cycle, succinate is involved in the production of ATP, the primary energy currency of cells .
Pharmacokinetics
Its solubility in water (100 mg/ml, clear, colorless ) suggests that it is readily absorbed and distributed in the body
Result of Action
The primary result of Sodium succinate hexahydrate’s action is the facilitation of energy production within cells. By providing succinate to the TCA cycle and acting as an ionophore, it influences cellular metabolism and contributes to ATP production .
Action Environment
Sodium succinate hexahydrate is stable in air and soluble in water . It loses its crystalline water when heated to 120°C, becoming anhydrous . These properties suggest that environmental factors such as temperature and humidity could influence the compound’s action, efficacy, and stability.
Safety and Hazards
Sodium succinate hexahydrate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
disodium;butanedioate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2Na.6H2O/c5-3(6)1-2-4(7)8;;;;;;;;/h1-2H2,(H,5,6)(H,7,8);;;6*1H2/q;2*+1;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTUYCUNQBRXOR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16Na2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209942 | |
| Record name | Sodium succinate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Sodium succinate hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17651 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium succinate hexahydrate | |
CAS RN |
6106-21-4 | |
| Record name | Sodium succinate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium succinate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM SUCCINATE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U16QOD6C4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of sodium succinate hexahydrate?
A1: Sodium succinate hexahydrate is an organic salt with the molecular formula 2Na+.C4H4O42−.6H2O [, ]. Its structure consists of chains running parallel to the b axis. These chains are composed of Na–[OH2]2–Na–[C4H4O2]–Na–[OH2]2–Na units, linked together by water molecules acting as mono-bridges []. Notably, the central carbon atoms within the succinate ion exhibit disorder over two distinct positions [].
Q2: Are there any known applications of sodium succinate hexahydrate in material science?
A2: Sodium succinate hexahydrate has shown promise as a potential third-order nonlinear optical (NLO) material []. Its optical, thermal, mechanical, and dielectric properties have been investigated in single crystal form, suggesting its potential for applications requiring NLO effects [].
Q3: How is sodium succinate hexahydrate used in pharmaceutical formulations?
A3: Sodium succinate hexahydrate is utilized as an excipient in specific pharmaceutical formulations. For instance, it's found in the liposomal amphotericin B formulation, AmBisome, where it contributes to the stability and function of the drug delivery system [].
Q4: Has sodium succinate hexahydrate demonstrated any impact on microbial growth?
A4: Research suggests that sodium succinate hexahydrate can influence the growth and metabolism of certain microorganisms. Studies have shown its use as a selection agent in the development of mutant strains with enhanced enzymatic activity. For instance, exposure to sodium succinate hexahydrate played a role in creating a mutant strain of Penicillum expansum that exhibited increased alkaline lipase production []. Similarly, it was used in the breeding process of a yeast strain, Y-11, leading to enhanced alkaline lipase activity [].
Q5: Are there any known methods for synthesizing ferrous succinate using sodium succinate hexahydrate?
A5: Yes, a process for preparing ferrous succinate utilizes sodium succinate hexahydrate as a starting material. This method involves reacting sodium succinate hexahydrate with iron sulfate heptahydrate in the presence of antioxidants []. This process highlights a practical application of sodium succinate hexahydrate in the synthesis of other chemically important compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)

![N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231439.png)

![1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea](/img/structure/B1231441.png)
![3-[Tris(hydroxymethyl)phosphonio]propanoic acid anion](/img/structure/B1231442.png)
![N-[2-(3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]-6-(3-phenylpropanoylamino)hexanamide](/img/structure/B1231444.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-nitro-4-(1-pyrrolidinylsulfonyl)aniline](/img/structure/B1231450.png)
![[8-Acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231453.png)


![3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid](/img/structure/B1231457.png)

